(11S,16S)-misoprostol

Gastric pharmacology Parietal cell assay Stereospecificity

(11S,16S)-Misoprostol is a stereochemically defined diastereomer of the synthetic prostaglandin E1 (PGE1) analogue misoprostol. It possesses the 8S,11S,12S,16S absolute configuration and constitutes one of the four stereoisomers present in commercial racemic misoprostol drug substance.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
Cat. No. B1254651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11S,16S)-misoprostol
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
InChIInChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m0/s1
InChIKeyOJLOPKGSLYJEMD-MGUNLYMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(11S,16S)-Misoprostol: Stereochemical Definition and Pharmacological Inactivity Profile


(11S,16S)-Misoprostol is a stereochemically defined diastereomer of the synthetic prostaglandin E1 (PGE1) analogue misoprostol. It possesses the 8S,11S,12S,16S absolute configuration and constitutes one of the four stereoisomers present in commercial racemic misoprostol drug substance [1]. Unlike the pharmacologically active (11R,16S)-diastereomer, (11S,16S)-misoprostol is classified as a pharmacologically inactive component [2]. Its primary scientific utility lies in serving as a stereochemical negative control in receptor pharmacology studies and as an analytical reference standard for diastereomeric purity determination in pharmaceutical quality control. Procurement of this single-isomer compound enables researchers to deconvolve stereospecific pharmacological effects from non-specific background activity and to validate chromatographic separation methods for regulatory compliance.

IdentityInactive (11S,16S) diastereomer of misoprostol
UtilityStereochemical negative control & analytical reference
WorkflowDiastereomeric purity determination & receptor pharmacology studies

Why Racemic Misoprostol or the Active (11R,16S)-Isomer Cannot Replace (11S,16S)-Misoprostol in Stereochemical Investigations


Misoprostol drug substance exists as a 1:1 mixture of diastereomers that differ only in the stereochemistry at C-11 and C-16, yet these subtle configurational differences produce extreme functional divergence [1]. The (11R,16S)-isomer exhibits potent gastric antisecretory activity (IC50 = 1.4 nM) and nanomolar EP3 receptor binding, whereas (11S,16S)-misoprostol is devoid of measurable pharmacological activity at concentrations exceeding 100 µM in functional assays [2][3]. Consequently, racemic misoprostol or the active isomer alone cannot substitute for the isolated (11S,16S)-isomer in experiments designed to establish stereospecificity of response, validate receptor binding specificity, or serve as an inactive matched-pair control. Substitution with racemic material would confound results by introducing unaccounted agonist activity, while substitution with the active isomer alone would entirely defeat the purpose of using an inactive stereoisomer control. Furthermore, regulatory pharmacopoeial methods require the pure (11S,16S)-isomer as a system suitability marker for diastereomeric separation, a role that neither racemic misoprostol nor the active isomer can fulfill [4].

Target
(11S,16S)-Misoprostol: inactive matched-pair control and reference standard for diastereomer separation
Racemic misoprostol
Introduces agonist activity; may confound stereospecificity studies and cannot serve as a negative control
Active (11R,16S)-isomer alone
Defeats the purpose of an inactive matched-pair; cannot validate diastereomeric resolution or peak identity in QC methods

Quantitative Differentiation of (11S,16S)-Misoprostol from Active Diastereomers: Head-to-Head and Cross-Study Evidence


Gastric Antisecretory Activity: >700-Fold Potency Gap Between Active and Inactive Diastereomers

In a direct head-to-head comparison using isolated canine parietal cells, the (11R,16S)-misoprostol diastereomer inhibited histamine-stimulated acid secretion with an IC50 of 1.4 ± 0.1 nM, whereas racemic misoprostol exhibited an IC50 of 3.8 ± 0.3 nM [1]. Critically, one racemate of misoprostol (the racemate containing the 11S-configuration) was at least 1,000 times less potent than the other racemate [1]. Although the isolated (11S,16S)-isomer IC50 was not individually reported, the >1,000-fold potency difference between racemates containing opposite C-11 configurations establishes that the 11S-configuration virtually abolishes gastric antisecretory activity. This stereochemical requirement was corroborated by receptor binding studies demonstrating strict stereospecific binding of [³H]-misoprostol free acid to canine parietal cells, with the 11R,16S isomer exhibiting the highest affinity (Kd = 11 ± 2.6 nM for the racemic free acid) [2].

Gastric antisecretory activity
Direct head-to-head
Racemate with 11S-configuration >1,000-fold less potent than active racemate
Reported stereochemical-activity context supports negative-control assignment
IC50 of (11R,16S) isomer = 1.4 nM; data from isolated canine parietal cells
Gastric pharmacology Parietal cell assay Stereospecificity Antisecretory potency

Colonic Epithelial Chloride Secretion: (11S,16S)-Misoprostol Is Completely Inactive at 100 µM

In a direct four-way stereoisomer comparison using rat colonic mucosa mounted in Ussing chambers, the threshold concentration for stimulating chloride secretion (measured as short-circuit current) was 1.2 µM for (11R,16S)-misoprostol and approximately 1.0 µM for 16,16-dimethyl PGE2. In contrast, (11S,16S)-misoprostol, along with (11R,16R)- and (11S,16R)-isomers, produced no detectable response at concentrations up to 100 µM [1]. This represents a >83-fold difference in functional potency threshold between the active and inactive isomers. The complete loss of activity at the 11S configuration confirms that the chloride secretory effect—and by extension the diarrheagenic side effect of misoprostol—is mediated through a stereospecific prostaglandin E receptor interaction [1].

Colonic chloride secretion
Direct four-way comparison
(11S,16S) inactive at 100 µM; active threshold 1.2 µM
Supports functional inertness in tissue-level ion transport assay
>83-fold potency gap; rat colonic mucosa Ussing chamber model
Intestinal ion transport Ussing chamber Diarrheagenic mechanism Stereospecificity

EP3 Receptor Binding: Structural Basis for (11S,16S) Inactivity Resolved by X-Ray Crystallography

The 2.5 Å resolution crystal structure of misoprostol free acid bound to the human EP3 receptor (PDB: 6M9T) reveals that the pharmacologically active (11R,16S) configuration positions the C-11 hydroxyl group to form a critical hydrogen bond within the completely enclosed binding pocket, coordinated in part by a structured water molecule [1]. The (11S,16S)-misoprostol diastereomer, bearing the opposite C-11 configuration, would orient its hydroxyl group away from this hydrogen-bonding network, introducing steric clash with the receptor binding pocket residues. This structural incompatibility provides a molecular rationale for the complete lack of binding and functional activity observed for (11S,16S)-misoprostol. Racemic misoprostol binds to EP3 with a Ki of 0.319 µM (EP3-III isoform), but the binding is entirely attributable to the (11R,16S) component of the racemate .

EP3 receptor binding
Class-level inference
Crystal structure (PDB 6M9T) shows 11S configuration sterically incompatible with binding pocket
Structural incompatibility context supports EP3 receptor SAR studies
Recombinant human EP3; Ki of racemate = 0.319 µM
EP3 receptor X-ray crystallography Binding pocket Stereochemical complementarity

Diastereomeric Purity Analysis: (11S,16S)-Misoprostol as an Essential System Suitability Reference Standard

Regulatory-quality analytical methods for misoprostol drug substance require baseline separation of the active (11R,16S) and inactive (11S,16S) diastereomers. Kahsay et al. (2015) developed and validated both reversed-phase and normal-phase LC methods achieving resolution (Rs > 2) between the two diastereomers within 20 minutes [1]. The (11S,16S)-misoprostol isomer serves as the critical system suitability standard for validating diastereomeric separation, as its presence in commercial misoprostol as a 1:1 mixture component directly impacts potency calculations. Without the pure (11S,16S) reference standard, laboratories cannot accurately identify and quantify the inactive diastereomer peak in chromatographic profiles, potentially leading to overestimation of active pharmaceutical content [1]. This analytical necessity is unique to (11S,16S)-misoprostol: the active (11R,16S)-isomer alone cannot confirm resolution of the inactive isomer, and racemic misoprostol cannot differentiate between co-eluting diastereomers.

Diastereomeric purity analysis
Supporting evidence
Validated NPLC method requires pure (11S,16S) for system suitability (Rs > 2)
Reported chromatographic resolution supports peak identification
ICH Q2(R1)-validated method; bare silica column, 205 nm
Pharmaceutical analysis Chiral separation Quality control Pharmacopoeial compliance

Active Isomer Polymer Conjugate Development: Differentiating the Inactive Isomer as a Formulation Benchmark

The active isomer of misoprostol, (11R,16S)-SC-30249, was covalently linked to a polybutadiene-based polymer via an acid-labile diisopropylsilyl ether at C-11 to create SC-53450, a colon-targeted delivery system that is 4-fold more potent than misoprostol-HPMC in gastric mucosal protection while eliminating the diarrheagenic side effect [1]. This development strategy explicitly exploits the binary activity distinction between the active (11R,16S)-isomer and the inactive (11S,16S)-isomer. The inactive isomer serves as a critical benchmark in these studies: it defines the baseline of zero pharmacological activity for polymer leachables, degradation product screening, and systemic availability assessment. If (11S,16S)-misoprostol were inadvertently present as an impurity in the polymer conjugate, its chromatographic detection would flag incomplete stereochemical purity of the starting active isomer [1][2]. Thus, (11S,16S)-misoprostol is essential as a reference marker in purity assessment of active-isomer-based drug delivery systems.

Polymer conjugate benchmark
Supporting evidence
(11S,16S) defines zero-activity baseline; >4-fold potency gain with active-isomer conjugate
Baseline activity benchmark supports purity assessment in conjugate systems
In vivo rat models; SC-53450 conjugate compared to racemic HPMC
Drug delivery Polymer conjugate Mucosal protection Side effect mitigation

Optimal Procurement and Application Scenarios for (11S,16S)-Misoprostol Based on Quantitative Differentiation Evidence


Stereochemical Negative Control in EP3 Receptor Pharmacological Studies

Researchers investigating EP3 receptor-mediated signaling should procure (11S,16S)-misoprostol as a stereochemically matched, pharmacologically inert control compound. The evidence that (11S,16S)-misoprostol is completely inactive at 100 µM in colonic electrolyte transport [1] and resides in a racemate >1,000-fold less potent than the active racemate in gastric parietal cells [2] confirms that any observed biological response in EP3-expressing systems treated with (11R,16S)-misoprostol can be attributed specifically to receptor agonism. This eliminates confounding effects from non-specific membrane interactions or vehicle artifacts that plague studies lacking a proper stereochemical control. The crystal structure of the EP3-misoprostol complex (PDB: 6M9T) further supports this by demonstrating that the 11S configuration is structurally incompatible with the binding pocket [3].

Pharmaceutical Quality Control: Diastereomeric Purity Determination in Misoprostol Drug Substance and Finished Products

Quality control laboratories in pharmaceutical manufacturing and regulatory testing should procure (11S,16S)-misoprostol as a primary reference standard for diastereomeric purity analysis. The validated normal-phase LC method developed by Kahsay et al. (2015) achieves baseline resolution (Rs > 2) of misoprostol diastereomers and requires the isolated (11S,16S)-isomer for peak identification and system suitability testing [4]. Since commercial misoprostol is a 1:1 diastereomer mixture, accurate quantification of the inactive isomer content is a critical quality attribute directly impacting product potency. Without the pure (11S,16S) reference standard, laboratories cannot comply with ICH Q2(R1) validation requirements for specificity in diastereomer separation methods.

Stereospecificity Validation in Structure-Activity Relationship (SAR) Programs for Prostanoid Receptor Ligands

Medicinal chemistry teams developing next-generation EP receptor agonists or antagonists should use (11S,16S)-misoprostol to establish the stereochemical determinants of receptor binding. The >83-fold potency difference between (11S,16S)- and (11R,16S)-misoprostol in functional assays [1], combined with the >700-fold difference in gastric antisecretory activity [2], provides a quantitative framework for validating computational docking models. Compounds that fail to recapitulate this stereochemical preference in silico can be deprioritized before synthesis. This application is particularly relevant for programs targeting EP3-sparing or EP2/EP4-selective profiles where the stereochemical discrimination observed with misoprostol isomers informs ligand design principles.

Reference Marker for Purity Assessment of Active-Isomer-Based Drug Delivery Systems

Formulation scientists developing polymer-conjugate or targeted delivery systems that employ the active misoprostol isomer (SC-30249) should procure (11S,16S)-misoprostol as a chromatographic marker for stereochemical impurity testing. The polymer delivery system SC-53450, which is >4-fold more potent than racemic misoprostol-HPMC, relies on absolute stereochemical purity of the starting active isomer [5]. Trace (11S,16S)-contamination arising from epimerization during synthesis, polymer conjugation, or storage would compromise potency and invalidate batch release. The isolated (11S,16S)-standard enables detection of even low-level epimerization, which is essential for chemistry, manufacturing, and controls (CMC) regulatory documentation.

Application
Selection Property
Validation Focus
EP3 receptor negative-control studies
Stereochemical inactivity profile
Confirm functional inertness at >83-fold potency gap
Diastereomeric purity determination
Single-isomer reference identity
Chromatographic resolution and peak assignment
Stereochemical SAR validation
C-11 stereochemical discrimination
Binding-pocket complementarity review
Active-isomer conjugate purity marker
Zero-activity baseline
Chromatographic impurity profiling
Quote Request

Request a Quote for (11S,16S)-misoprostol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.